molecular formula C15H22N2OS B10865754 N-(3,5-dimethylphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide

N-(3,5-dimethylphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide

Cat. No.: B10865754
M. Wt: 278.4 g/mol
InChI Key: HIXVGFYTCTWDAW-UHFFFAOYSA-N
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Description

N-(3,5-DIMETHYLPHENYL)-3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHYLPHENYL)-3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrahydropyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group with methyl substituents is introduced through electrophilic aromatic substitution reactions.

    Addition of the Carbothioamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Where reactions are carried out in large reactors with controlled temperature and pressure.

    Continuous Flow Processing: Where reactants are continuously fed into the reactor, and products are continuously removed, allowing for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIMETHYLPHENYL)-3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbothioamide group can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3,5-DIMETHYLPHENYL)-3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHYLPHENYL)-3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibiting or activating enzyme activity.

    Interact with Receptors: Modulating receptor function and signaling pathways.

    Affect Cellular Processes: Influencing cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-DIMETHYLPHENYL)-3-(HYDROXYMETHYL)PYRIDINECARBOTHIOAMIDE: Lacks the tetrahydro ring, making it less stable.

    N-(3,5-DIMETHYLPHENYL)-3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE: Contains a carboxamide group instead of a carbothioamide group, altering its reactivity.

Uniqueness

N-(3,5-DIMETHYLPHENYL)-3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its tetrahydropyridine ring provides stability, while the carbothioamide group offers unique reactivity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C15H22N2OS

Molecular Weight

278.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide

InChI

InChI=1S/C15H22N2OS/c1-11-6-12(2)8-14(7-11)16-15(19)17-5-3-4-13(9-17)10-18/h6-8,13,18H,3-5,9-10H2,1-2H3,(H,16,19)

InChI Key

HIXVGFYTCTWDAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)N2CCCC(C2)CO)C

Origin of Product

United States

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